molecular formula C13H16N2OS B11799461 4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol CAS No. 1417794-09-2

4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol

Cat. No.: B11799461
CAS No.: 1417794-09-2
M. Wt: 248.35 g/mol
InChI Key: MRTBSOPCWHXRHY-UHFFFAOYSA-N
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Description

(1R,4R)-4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol is a complex organic compound featuring a cyclohexanol ring substituted with a benzo[d]isothiazol-3-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol typically involves the following steps:

    Formation of the Benzo[d]isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Amination Reaction: The benzo[d]isothiazole ring is then subjected to an amination reaction to introduce the amino group.

    Cyclohexanol Ring Formation: The final step involves the formation of the cyclohexanol ring, which can be achieved through various methods, including reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino group in the benzo[d]isothiazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[d]isothiazole compounds .

Scientific Research Applications

(1R,4R)-4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4R)-4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol is unique due to its specific substitution pattern and the presence of both a cyclohexanol ring and a benzo[d]isothiazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1417794-09-2

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C13H16N2OS/c16-10-7-5-9(6-8-10)14-13-11-3-1-2-4-12(11)17-15-13/h1-4,9-10,16H,5-8H2,(H,14,15)

InChI Key

MRTBSOPCWHXRHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=NSC3=CC=CC=C32)O

Origin of Product

United States

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